molecular formula C11H11NS2 B14735637 5,8-Bis(methylsulfanyl)quinoline CAS No. 5825-29-6

5,8-Bis(methylsulfanyl)quinoline

Cat. No.: B14735637
CAS No.: 5825-29-6
M. Wt: 221.3 g/mol
InChI Key: LJFUNWAVQGLAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Bis(methylsulfanyl)quinoline is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of two methylsulfanyl groups at the 5 and 8 positions of the quinoline ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Bis(methylsulfanyl)quinoline typically involves the introduction of methylsulfanyl groups into the quinoline ring. One common method is the reaction of quinoline with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(methylsulfanyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,8-Bis(methylsulfanyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5,8-Bis(methylsulfanyl)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its antimicrobial and anticancer effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of applications.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness

5,8-Bis(methylsulfanyl)quinoline is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

CAS No.

5825-29-6

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

5,8-bis(methylsulfanyl)quinoline

InChI

InChI=1S/C11H11NS2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h3-7H,1-2H3

InChI Key

LJFUNWAVQGLAMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=CC=NC2=C(C=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.